molecular formula C8H15NO2 B12923233 5-Ethyl-4-propyl-1,2-oxazolidin-3-one CAS No. 90124-73-5

5-Ethyl-4-propyl-1,2-oxazolidin-3-one

Cat. No.: B12923233
CAS No.: 90124-73-5
M. Wt: 157.21 g/mol
InChI Key: AJKSMNBNWJERCT-UHFFFAOYSA-N
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Description

5-Ethyl-4-propylisoxazolidin-3-one is a heterocyclic compound that belongs to the class of isoxazolidines Isoxazolidines are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4-propylisoxazolidin-3-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between ethyl nitroacetate and propylamine in the presence of a base can lead to the formation of the desired isoxazolidine ring. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 5-Ethyl-4-propylisoxazolidin-3-one may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process would likely include steps such as the preparation of starting materials, reaction optimization, and purification of the final product using techniques like distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4-propylisoxazolidin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide, typically used in an aqueous or organic solvent.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of oxazolidinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups, depending on the reagents used.

Scientific Research Applications

5-Ethyl-4-propylisoxazolidin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethyl-4-propylisoxazolidin-3-one involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    4-Propylisoxazolidin-3-one: Lacks the ethyl group at the 5-position.

    5-Ethylisoxazolidin-3-one: Lacks the propyl group at the 4-position.

    Isoxazolidin-3-one: Lacks both the ethyl and propyl groups.

Uniqueness

5-Ethyl-4-propylisoxazolidin-3-one is unique due to the presence of both ethyl and propyl groups, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other isoxazolidine derivatives.

Properties

CAS No.

90124-73-5

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

5-ethyl-4-propyl-1,2-oxazolidin-3-one

InChI

InChI=1S/C8H15NO2/c1-3-5-6-7(4-2)11-9-8(6)10/h6-7H,3-5H2,1-2H3,(H,9,10)

InChI Key

AJKSMNBNWJERCT-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(ONC1=O)CC

Origin of Product

United States

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